molecular formula C20H24N2O B1628181 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine CAS No. 55438-65-8

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine

Cat. No. B1628181
CAS RN: 55438-65-8
M. Wt: 308.4 g/mol
InChI Key: WESDDKGEBHTDKM-UHFFFAOYSA-N
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Description

“4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine” is a synthetic compound with a CAS Number of 55438-65-8 . It has a molecular weight of 308.42 and its IUPAC name is 4-(1-benzhydryl-3-azetidinyl)morpholine .


Synthesis Analysis

The synthesis of azetidine derivatives, including “4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine”, has been described in patents . The synthesis involves the use of building blocks and methods for generating such compounds . A novel process for preparing 3-amino-azetidine derivatives, key intermediates of compounds with well-documented biological properties, is also provided .


Molecular Structure Analysis

The linear formula of “4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine” is C20H24N2O . The InChI Code is 1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2 .

Scientific Research Applications

Pharmacodynamic Properties of Related Compounds

Mycophenolate mofetil, which shares a morpholine structure, acts as an uncompetitive reversible inhibitor of inosine monophosphate dehydrogenase, crucial in de novo purine synthesis. This mechanism underlies its application in preventing acute rejection of organ transplants, such as renal and cardiac, by selectively inhibiting lymphocyte proliferation, essential for the immune response against transplanted organs. The drug's efficacy in reducing the incidence of acute rejection episodes highlights the potential pharmacodynamic benefits of morpholine derivatives in immunosuppressive therapy (Bardsley-Elliot, Noble, & Foster, 1999).

Analgesic Activity of Morpholine Derivatives

The analgesic activity of morpholine derivatives, as demonstrated by (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine (R.875), indicates their potential in pain management. The substance raised the threshold to ischemic pain in healthy human volunteers, suggesting morpholine compounds' role in developing new analgesics. Despite causing side effects like nausea, vomiting, and muscular weakness, the study underlines morpholine's pharmacological potential in pain relief (Cahal, 1958).

Environmental and Health Impact Studies

Research on the environmental presence and health impacts of morpholine-related compounds, such as Triphenyl phosphate (TPHP), sheds light on potential exposure routes and health implications. The study on TPHP in nail polish and its absorption indicates the importance of assessing morpholine derivatives' environmental presence and potential health risks. Such studies are crucial for understanding and mitigating the risks associated with morpholine and its derivatives in consumer products (Mendelsohn et al., 2016).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine” can be found on the product page .

properties

IUPAC Name

4-(1-benzhydrylazetidin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESDDKGEBHTDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611167
Record name 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine

CAS RN

55438-65-8
Record name 4-[1-(Diphenylmethyl)-3-azetidinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55438-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (Preparation 1(b)) (24.46 g, 7.72 mmol), potassium carbonate (32 g, 3 mol equiv) and morpholine (7.34 ml, 1.09 mol equiv) in acetonitrile (200 ml) was heated under reflux for 4 hours. The solution was then cooled to room temperature, water (50 ml) added and the mixture concentrated in vacuo. The residue was then partitioned between ethyl acetate (400 ml) and water (400 ml) and the organic phase washed with water (2×400 ml). The organic phase was dried over MgSO4, and the solvent removed in vacuo. The residue was chromatographed using silica gel eluting with hexane:diethyl ether (1:1) to give the title compound (1 6.5 g).
Quantity
24.46 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-diphenylmethyl-3-methanesulphonyloxyazetidine (see PREPARATION 11 (24.46 g, 7.72 mmol), potassium carbonate (32 g, 3 mol equiv.) and morpholine (7.34 ml, 1.09 mol. equiv.) in acetonitrile (200 ml) was heated under reflux for four hours. The solution was then cooled to room temperature, water (50 ml) added and the mixture concentrated under reduced pressure. The residue was partitioned between ethyl acetate (400 ml) and water (400 ml) and the organic phase separated and washed with water (2×400 ml). The organic phase was dried over magnesium sulphate, filtered and the solvent removed from the filtrate under reduced pressure. The residue was then chromatographed using silica gel eluting with hexane:diethyl ether (1:1, by volume) to give the title compound (16.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
24.46 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
7.34 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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